3-(Pentafluoroethoxy)piperidine
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Overview
Description
3-Pentafluoroethyloxy-piperidine is a fluorinated piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
The synthesis of 3-Pentafluoroethyloxy-piperidine typically involves the introduction of a pentafluoroethyloxy group into the piperidine ring. One common method involves the reaction of piperidine with pentafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound .
Chemical Reactions Analysis
3-Pentafluoroethyloxy-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidine derivatives.
Scientific Research Applications
3-Pentafluoroethyloxy-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-Pentafluoroethyloxy-piperidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions with biological molecules, affecting their function. This can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
3-Pentafluoroethyloxy-piperidine can be compared with other fluorinated piperidine derivatives, such as:
3-Fluoropiperidine: Similar in structure but with fewer fluorine atoms, leading to different chemical properties and reactivity.
3-Trifluoromethylpiperidine: Contains a trifluoromethyl group instead of a pentafluoroethyloxy group, resulting in variations in lipophilicity and metabolic stability.
The uniqueness of 3-Pentafluoroethyloxy-piperidine lies in its specific fluorination pattern, which imparts distinct chemical and physical properties that are advantageous in various applications.
Properties
Molecular Formula |
C7H10F5NO |
---|---|
Molecular Weight |
219.15 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethoxy)piperidine |
InChI |
InChI=1S/C7H10F5NO/c8-6(9,10)7(11,12)14-5-2-1-3-13-4-5/h5,13H,1-4H2 |
InChI Key |
MZZLGEFPQPNLTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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